molecular formula C21H20FNO4 B2901114 1'-(2-(4-Fluorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887467-39-2

1'-(2-(4-Fluorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No. B2901114
CAS RN: 887467-39-2
M. Wt: 369.392
InChI Key: HDBBGHZHFGJAKM-UHFFFAOYSA-N
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Description

“1’-(2-(4-Fluorophenoxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one” is a compound with the molecular formula C20H18FNO4 . It’s a complex organic molecule that falls under the category of spiro compounds, which are a type of organic compound named for the Latin ‘spiro’ meaning ‘to breathe’. Spiro compounds have a unique structure consisting of two or more rings that share a single atom .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques like X-ray diffraction analysis, NMR spectroscopy, etc . Unfortunately, the specific structural details for “1’-(2-(4-Fluorophenoxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one” are not available in the retrieved information.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, etc. Unfortunately, the specific physical and chemical properties for “1’-(2-(4-Fluorophenoxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one” are not available in the retrieved information .

Future Directions

The future directions in the study of “1’-(2-(4-Fluorophenoxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one” could involve further exploration of its synthesis, structure, and potential applications. Piperidine derivatives, for instance, have been found to have significant roles in the pharmaceutical industry , suggesting potential areas of future research.

properties

IUPAC Name

1'-[2-(4-fluorophenoxy)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO4/c22-15-5-7-16(8-6-15)26-14-20(25)23-11-9-21(10-12-23)13-18(24)17-3-1-2-4-19(17)27-21/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBBGHZHFGJAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>55.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51086573
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1'-(2-(4-Fluorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one

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